Ethyl 3-methyl-2-nitrobenzoate
Overview
Description
Ethyl 3-methyl-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It is a derivative of benzoic acid, specifically an ester, where the hydrogen of the carboxyl group is replaced by an ethyl group .
Synthesis Analysis
The synthesis of this compound can be achieved through the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The ethyl group (C2H5) is attached to the carboxyl group of the benzoic acid . The exact mass of the molecule is 209.06880783 g/mol .Chemical Reactions Analysis
The nitration of methyl benzoate is a key reaction in the synthesis of this compound . This reaction involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.20 g/mol . It has a topological polar surface area of 72.1 Ų and a complexity of 248 . It has no hydrogen bond donors but has four hydrogen bond acceptors .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
Ethyl 3-methyl-2-nitrobenzoate has been involved in various chemical synthesis processes. For instance, it has been used in the synthesis of arylthiomethyl benzoates, leading to the formation of 3-nitro-4-methylbenzoic acid, among other compounds (El-Hegazy, El-Bardan, & Hamed, 1994). Additionally, it has been used in the synthesis of novel compounds like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, with detailed investigations into the effects of reaction conditions on yield (Yin Dulin, 2007).
2. Nonlinear Optical Properties for Photonic Applications
This compound derivatives have been studied for their third-order nonlinear optical properties, which are promising for photonic device applications. These properties are essential in developing materials for optical limiting and other photonics applications (Nair et al., 2022).
3. Thermodynamic Modeling and Solubility Studies
The solubility of similar compounds, like 3-methyl-2-nitrobenzoic acid, in various organic solvents has been extensively studied. This research is crucial for optimizing purification processes of these compounds from their isomer mixtures, thereby contributing to the efficiency of chemical synthesis (He, Zheng, Farajtabar, & Zhao, 2018).
4. Impurity Detection in Pharmaceutical Intermediates
This compound-related compounds have been a subject of study in the detection of impurities in pharmaceutical intermediates. This is particularly important for maintaining the quality and safety of pharmaceutical products (Yao Jun-hua, 2007).
5. Crystal Structure Analysis
The crystal structure of related compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been determined, which is significant in the field of crystallography and material science. Understanding the crystal structure of such compounds can lead to insights into their physical properties and potential applications (Narendra Babu et al., 2009).
6. Electrochemical Studies
Electrochemical studies, such as voltammetric studies of ethyl m-nitrobenzoate, provide insights into the behavior of nitroaromatic compounds in electrochemical environments. This research is valuable in developing electrochemical sensors and other applications (Carbajo et al., 2000).
Mechanism of Action
Safety and Hazards
Ethyl 3-methyl-2-nitrobenzoate should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Properties
IUPAC Name |
ethyl 3-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORJIFRUPPQKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602313 | |
Record name | Ethyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54064-39-0 | |
Record name | Ethyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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